molecular formula C7H3ClF4O B3083279 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene CAS No. 114021-45-3

1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B3083279
CAS No.: 114021-45-3
M. Wt: 214.54 g/mol
InChI Key: YVBBHGYZUKEPEF-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF4O. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethoxy groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods, including:

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and trifluoromethoxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution reactions.

Major Products Formed:

    Substituted Derivatives: Depending on the reagents used, various substituted derivatives of this compound can be formed, including those with alkyl, aryl, or other functional groups.

Scientific Research Applications

1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group, in particular, can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but lacks the fluorine atom.

    1-Fluoro-4-(trifluoromethoxy)benzene: Similar but lacks the chlorine atom.

    1-Chloro-2-(trifluoromethoxy)benzene: Similar but with different substitution pattern on the benzene ring.

Uniqueness: 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-fluoro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBHGYZUKEPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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